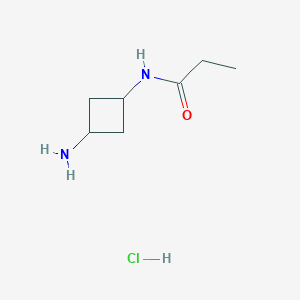![molecular formula C10H14O3 B11909874 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde CAS No. 29915-83-1](/img/structure/B11909874.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.221 g/mol . This compound is known for its unique spiro structure, which includes a dioxaspiro ring system. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde typically involves the formation of the spiro ring system through a series of organic reactions. One common method involves the reaction of a suitable aldehyde with a diol under acidic conditions to form the dioxaspiro ring . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反応の分析
Types of Reactions
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spiro ring system may also contribute to its unique biological activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the methyl and aldehyde groups, making it less reactive.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene: Similar structure but without the aldehyde group.
Uniqueness
7-Methyl-1,4-dioxaspiro[45]dec-7-ene-8-carbaldehyde is unique due to the presence of both the spiro ring system and the reactive aldehyde group
特性
CAS番号 |
29915-83-1 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde |
InChI |
InChI=1S/C10H14O3/c1-8-6-10(12-4-5-13-10)3-2-9(8)7-11/h7H,2-6H2,1H3 |
InChIキー |
NOQHSCBTBLIRGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC2(C1)OCCO2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)




![Imidazo[1,2-a]quinolin-1-amine](/img/structure/B11909848.png)




![4-Aminofuro[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11909886.png)
